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molecular formula C8H4CaO4 B099980 Calcium terephthalate CAS No. 16130-76-0

Calcium terephthalate

Cat. No. B099980
M. Wt: 204.19 g/mol
InChI Key: AAEHPKIXIIACPQ-UHFFFAOYSA-L
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Patent
US04818581

Procedure details

A 5% by weight aqueous solution of sodium terephthalate was added to a 10% by weight aqueous solution of calcium chloride to form a white precipitate of calcium terephthalate. The calcium terephthalate precipitate was separated, washed with water and then heated at 200° C. to form an anhydrous salt. The anhydrous calcium terephthalate was pulverized in a ball mill and dispersed in ethylene glycol to form a slurry. Subsequent classification gave a glycol slurry of calcium terephthalate having a predetermined particle diameter.
Name
sodium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[Na+].[Na+].[Cl-].[Ca+2:16].[Cl-]>>[C:1]([O-:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-:8])=[O:7])=[CH:4][CH:3]=1.[Ca+2:16] |f:0.1.2,3.4.5,6.7|

Inputs

Step One
Name
sodium terephthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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